molecular formula C8H7NO3 B1317605 Methyl 5-formylpyridine-2-carboxylate CAS No. 55876-91-0

Methyl 5-formylpyridine-2-carboxylate

Cat. No. B1317605
CAS RN: 55876-91-0
M. Wt: 165.15 g/mol
InChI Key: QOWOSLFJHTVONJ-UHFFFAOYSA-N
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Description

Methyl 5-formylpyridine-2-carboxylate is an organic synthesis intermediate . It can be used to prepare other compounds such as methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]pyridine-2-carboxylate, which is also used as a regulator of trex1 and a constituent of gpx4 inhibitors .


Synthesis Analysis

The synthesis of this compound involves multiple steps . One method involves the use of n-butyllithium in THF and hexane at -60°C, followed by the addition of trifluoroacetic acid (TFA) at ambient temperature . Another method involves the use of 1,1’-bis-(diphenylphosphino)ferrocene, palladium diacetate, and triethylamine in N,N-dimethyl-formamide at 55°C .


Molecular Structure Analysis

The molecular formula of this compound is C8H7NO3 . The InChI code is 1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 165.15 . The compound should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Labeling and Analysis of Formylated Nucleic Acids

Methyl 5-formylpyridine-2-carboxylate is utilized in the chemical labeling of formylated DNA and RNA to facilitate their detection and quantification. A method combining chemical labeling with in-tube solid-phase microextraction, ultra-high-performance liquid chromatography, and tandem mass spectrometry (MS/MS) analysis has been developed to sensitively determine DNA and RNA formylation levels. This approach allows for the simultaneous measurement of multiple formylated nucleosides, significantly improving detection limits and enabling the discovery of previously undetected formylated nucleosides in human samples. Such advancements in analytical techniques contribute to our understanding of the functional roles of DNA and RNA formylation in physiological processes and disease states, including cancer diagnostics and the study of tumor formation and development (Jiang et al., 2017).

Mechanism of Action

Methyl 5-formylpyridine-2-carboxylate can be used to prepare other compounds, which are used as a regulator of trex1 and a constituent of gpx4 inhibitors .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWOSLFJHTVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568528
Record name Methyl 5-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55876-91-0
Record name Methyl 5-formylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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